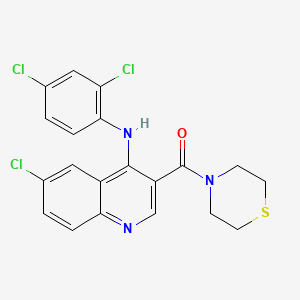
(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a quinoline derivative . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of certain precursors . For example, one study reported the synthesis of a similar compound by the condensation of cyanuric chloride with aniline . The synthesized compound was characterized using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. In one study, the experimentally obtained spectroscopic data of a synthesized quinoline derivative was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, they can be synthesized by direct carbonylation of o-alkenylanilines . In this reaction, a variety of quinolin-2-one derivatives were synthesized under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be evaluated using various techniques. For instance, the stability, nature of bonding, and reactivity of a synthesized quinoline derivative was evaluated at DFT/B3LYP/6-31 + (d) level of theory .Scientific Research Applications
Polymorphism and Crystal Structure Analysis
Benzothiazole-Heterocyclic Derivatives
CDA derivatives have been explored for their biological potential. While not directly related to CDA itself, it’s worth mentioning that benzothiazole-heterocyclic derivatives (which share some structural features with CDA) have been synthesized and characterized. These derivatives exhibit interesting properties and may have applications in drug discovery .
Antiproliferative and Antiviral Activity
Although specific studies on CDA’s antiproliferative and antiviral effects are scarce, related indole derivatives have been investigated. For instance, pyrimidine-derived indole ribonucleosides containing a similar indole moiety showed promising in vitro antiproliferative activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of quinoline derivatives can vary depending on their structure and the target they interact with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
The future directions in the research of quinoline derivatives involve the development of more convenient and efficient synthetic methods for these compounds, as they are quite meaningful for both scientific research and industrial application . There is also a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
[6-chloro-4-(2,4-dichloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3OS/c21-12-1-3-17-14(9-12)19(25-18-4-2-13(22)10-16(18)23)15(11-24-17)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUQKRSYVPLTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((2,4-dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

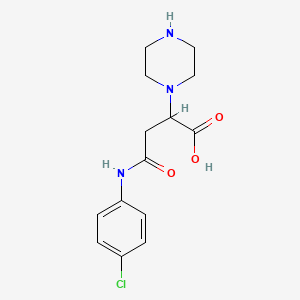


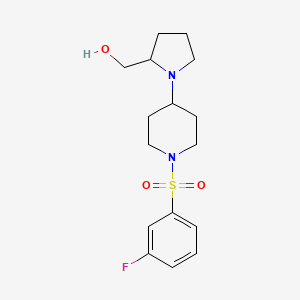

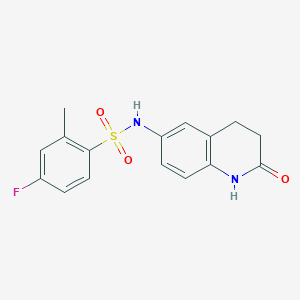
![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)
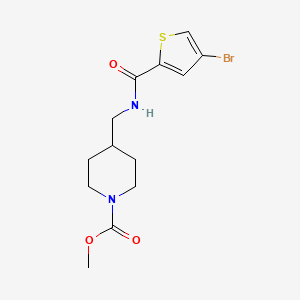
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2558974.png)
![7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2558976.png)